N-(2-methoxyethyl)piperidine-3-carboxamide hydrochloride
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Overview
Description
N-(2-Methoxyethyl)-3-piperidinecarboxamide hydrochloride: is a chemical compound with a piperidine ring structure. It is known for its applications in various fields, including medicinal chemistry and organic synthesis. The compound is characterized by the presence of a methoxyethyl group attached to the nitrogen atom of the piperidine ring and a carboxamide group at the third position of the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methoxyethyl)-3-piperidinecarboxamide hydrochloride typically involves the reaction of 3-piperidinecarboxylic acid with 2-methoxyethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: In industrial settings, the production of N-(2-Methoxyethyl)-3-piperidinecarboxamide hydrochloride may involve large-scale batch reactions. The process includes the purification of the final product through recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The piperidine ring can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated piperidine derivatives.
Scientific Research Applications
Chemistry: N-(2-Methoxyethyl)-3-piperidinecarboxamide hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new chemical entities.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules. It is used in the design of enzyme inhibitors and receptor modulators.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting neurological disorders. Its piperidine structure is a common motif in many pharmacologically active compounds.
Industry: In the industrial sector, N-(2-Methoxyethyl)-3-piperidinecarboxamide hydrochloride is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(2-Methoxyethyl)-3-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The methoxyethyl group and the carboxamide moiety play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-(2-Methoxyethyl)-piperidine: Lacks the carboxamide group, making it less versatile in certain reactions.
3-Piperidinecarboxamide: Does not have the methoxyethyl group, affecting its solubility and reactivity.
N-(2-Ethoxyethyl)-3-piperidinecarboxamide: Similar structure but with an ethoxyethyl group instead of methoxyethyl, which can influence its chemical properties.
Uniqueness: N-(2-Methoxyethyl)-3-piperidinecarboxamide hydrochloride is unique due to the presence of both the methoxyethyl and carboxamide groups. This combination enhances its solubility, reactivity, and potential for forming hydrogen bonds, making it a valuable compound in various applications.
Properties
IUPAC Name |
N-(2-methoxyethyl)piperidine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-13-6-5-11-9(12)8-3-2-4-10-7-8;/h8,10H,2-7H2,1H3,(H,11,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTAWALVZPWGHTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1CCCNC1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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